4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring, a furan ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Morpholine Ring: The morpholine ring is usually synthesized via the reaction of diethanolamine with sulfuric acid.
Coupling Reactions: The furan and morpholine rings are then coupled with a butyl-substituted cyclohexanecarboxamide through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine rings but lacks the cyclohexanecarboxamide moiety.
2-n-Butyl furan: Contains the furan ring and butyl group but lacks the morpholine and cyclohexanecarboxamide components.
Uniqueness
4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, a furan ring, and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H34N2O3 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-butyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-5-17-7-9-18(10-8-17)21(24)22-16-19(20-6-4-13-26-20)23-11-14-25-15-12-23/h4,6,13,17-19H,2-3,5,7-12,14-16H2,1H3,(H,22,24) |
InChI Key |
ZSCALGXDTJTEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
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